

A Technical Guide to the Toxicological Profile of MCPA-Isooctyl and Its Metabolites

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Compound of Interest

Compound Name: MCPA-isooctyl

Cat. No.: B055606

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Audience: Researchers, scientists, and drug development professionals.

Executive Summary

MCPA-isooctyl is a selective, systemic phenoxy herbicide used for the control of broad-leaf weeds in various agricultural settings.[1][2] As an ester formulation, it is a pro-herbicide that undergoes rapid hydrolysis in the environment and in biological systems to its active form, 2-methyl-4-chlorophenoxyacetic acid (MCPA), and isooctyl alcohol.[1] The toxicological profile is therefore predominantly characterized by the effects of MCPA acid. This document provides a comprehensive overview of the toxicokinetics, mechanism of action, and toxicological endpoints of **MCPA-isooctyl** and its principal metabolites. It includes quantitative toxicity data, details on experimental methodologies, and diagrams of key metabolic and toxicological pathways to serve as an in-depth resource for the scientific community.

Toxicokinetics: Metabolism, Distribution, and Excretion

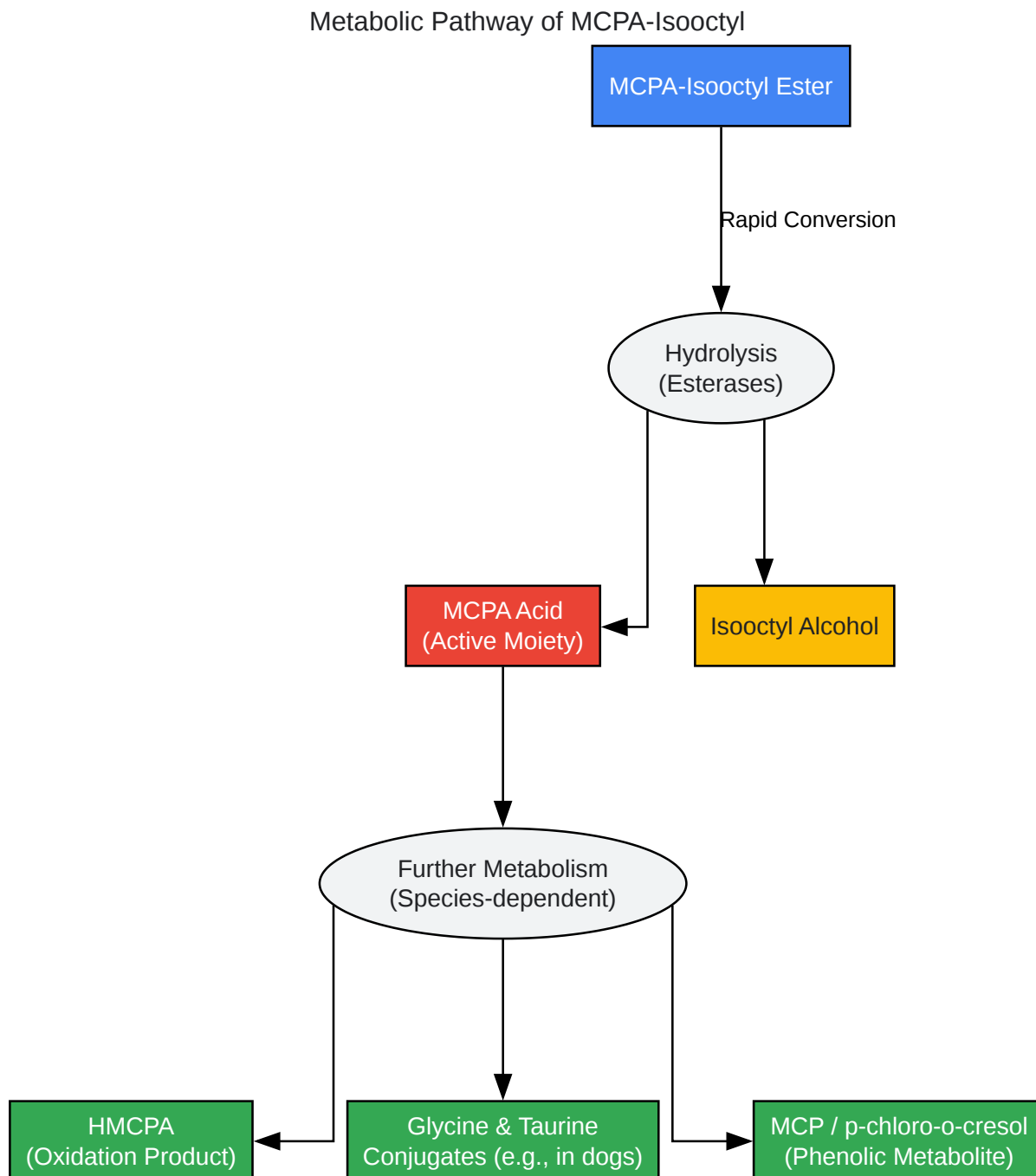
The biological fate of **MCPA-isooctyl** is defined by its rapid conversion to MCPA acid, which governs its absorption, distribution, metabolism, and excretion (ADME) profile.

Metabolism and Bioactivation

The primary and most critical metabolic step for **MCPA-isooctyl** is the cleavage of its ester bond. This hydrolysis reaction occurs rapidly in soil, water, and biological systems, yielding

MCPA acid and isooctyl alcohol.[1] The MCPA acid is the herbicidally and toxicologically active component.

Further metabolism of MCPA acid is generally limited, though species-dependent variations exist.[3][4] In rats, minor metabolites include the oxidation product 4-chloro-2-hydroxymethylphenoxyacetic acid (HMCPA) and a glycine conjugate.[5] In dogs, metabolic conversion is substantially higher, with the formation of glycine and taurine conjugates in addition to MCPA and HMCPA.[6] A key metabolite identified in soil and as a potential metabolite in animals is 4-chloro-2-methylphenol (MCP), also referred to as p-chloro-o-cresol.[7][8][9]



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Figure 1: Metabolic pathway of **MCPA-isooctyl**.

Absorption, Distribution, and Excretion

MCPA and its derivatives are rapidly and almost completely absorbed from the gastrointestinal tract following oral administration.[3][6] Studies in rats, dogs, and humans show that the time to reach maximum plasma concentration ranges from 1 to 8 hours.[6] There is no significant evidence of bioaccumulation in tissues.[6]

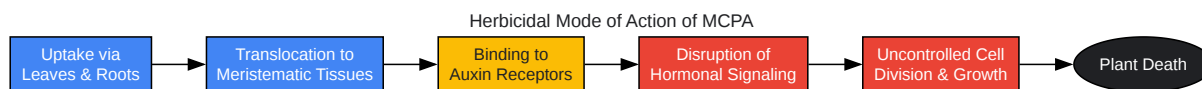
Excretion pathways show marked species differences, which are critical for interpreting toxicological data.

- Rats and Humans: Elimination is rapid and occurs predominantly via urine (65-70% within 24 hours), with the parent compound accounting for a significant portion of the excreted dose (50-67% in rats, ~40% in humans).[3][4] The terminal half-life is similar in both species, around 15-17 hours.[3][4]
- Dogs: Excretion is slower and occurs through both urine and feces (20-30% within 24 hours).[3][4] This is attributed to the saturation of renal active transport mechanisms (OAT1/OAT3) at lower doses compared to rats and humans.[3][4] This leads to a longer terminal half-life of approximately 47 hours and greater systemic exposure upon repeated dosing.[3][4]

Mechanism of Action

Herbicidal (Phytotoxic) Mechanism

MCPA functions as a synthetic auxin, mimicking the natural plant growth hormone indole-3-acetic acid (IAA).[1][8] It is absorbed by the leaves and roots and translocates to the meristematic tissues, where active growth occurs.[1][8] This leads to uncontrolled, uncoordinated cell division and growth in susceptible broad-leaf plants, ultimately resulting in stem curl, leaf withering, and death.[8]



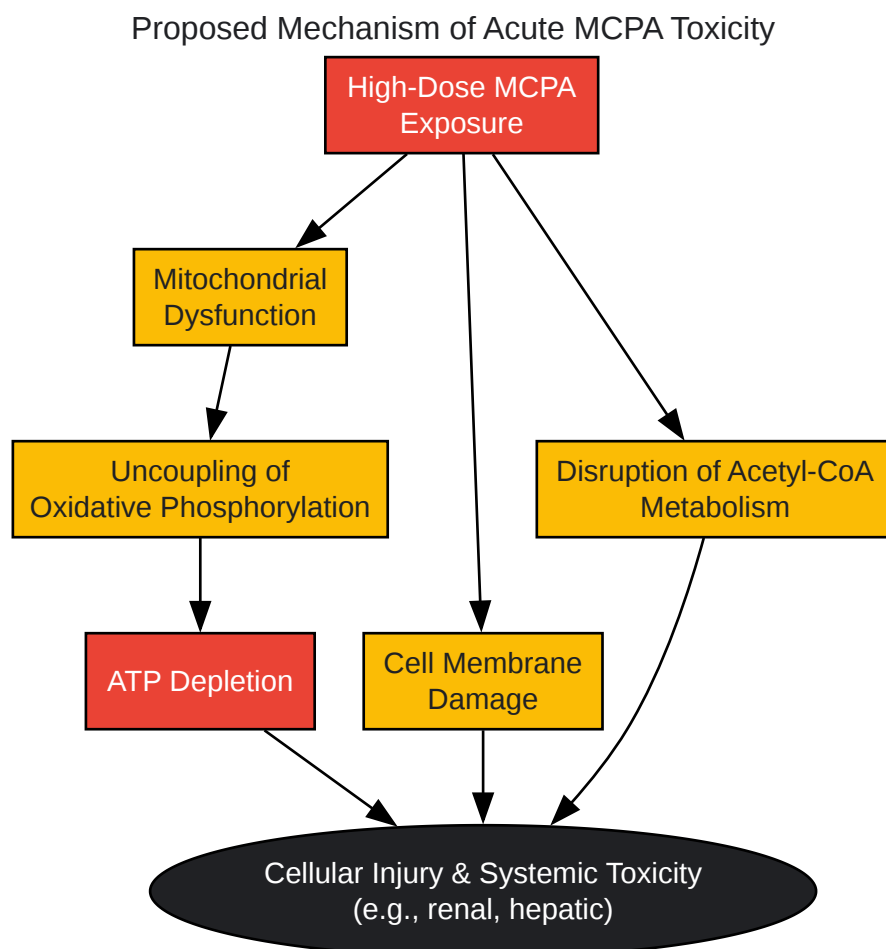
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Figure 2: Auxin-mimic mechanism of MCPA in plants.

Mammalian Toxicological Mechanism

The mechanisms of acute toxicity from high-dose exposure to chlorophenoxy herbicides like MCPA are multifactorial. Proposed mechanisms include:

- **Uncoupling of Oxidative Phosphorylation:** In vitro experiments with the related compound 2,4-D have shown rapid depletion of cellular ATP, suggesting that uncoupling of oxidative phosphorylation in mitochondria is a key toxic event.[7]
- **Cell Membrane Damage:** High concentrations can cause dose-dependent damage to cell membranes.[7]
- **Metabolic Disruption:** The compound may disrupt acetyl-coenzyme A metabolism, interfering with the citric acid cycle.[7]



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Figure 3: Key events in the proposed pathway of MCPA toxicity.

Toxicological Profile Data

The following tables summarize the quantitative toxicological data for **MCPA-isooctyl** and its active form, MCPA acid. Doses for ester forms are often expressed as MCPA acid equivalents (a.e.).

Acute Toxicity

MCPA is characterized as having slight to moderate acute toxicity via the oral route.^{[10][11]} Symptoms of high acute exposure in humans can include slurred speech, muscle twitching, spasms, drooling, hypotension, and unconsciousness.^{[10][11][12]}

Table 1: Acute Toxicity of **MCPA-Isooctyl** and MCPA Acid

Compound/Formula	Test	Species	Route	LD50 / LC50 Value	Toxicity Category	Reference(s)
MCPA Ester 600	LD50	Rat	Oral	1064 mg/kg	III	[13]
MCPA, 2-ethylhexyl ester	LD50	Rat	Oral	1793 mg/kg	-	[12]
MCPA Acid	LD50	Rat	Oral	700 - 1160 mg/kg	III	[11]
MCPA Acid	LD50	Rat	Oral	1.38 g/kg (male), 0.76 g/kg (female)	III	[14]
MCPA Acid	LD50	Mouse	Oral	550 - 800 mg/kg	-	[11]
MCPA Ester 600	LD50	Rabbit	Dermal	> 2000 mg/kg	-	[13]
MCPA Acid	LD50	Rat	Dermal	> 4000 mg/kg	III	[14]
MCPA Acid	LD50	Rabbit	Dermal	> 2000 mg/kg	-	[6]
MCPA Ester 600	LC50	Rat	Inhalation	2.4 mg/L (4 hr)	-	[13]

| MCPA Acid | LC50 | Rat | Inhalation | > 6.36 mg/L | III | [14] |

Subchronic and Chronic Toxicity & Acceptable Daily Intake (ADI)

Repeated-dose studies have identified the liver and kidneys as primary target organs.[6][14]

The Acceptable Daily Intake (ADI), an estimate of the amount that can be ingested daily over a

lifetime without appreciable risk, is derived from the No-Observed-Adverse-Effect-Level (NOAEL) from the most sensitive study, with the application of safety factors.[15]

Table 2: Subchronic/Chronic Toxicity and Health-Based Guidance Values

Study Type	Species	Key Findings / Endpoints	NOAEL	LOAEL	Reference
1-Year Feeding	Dog	Evidence of liver and kidney toxicity.	1 mg/kg/day (systemic)	-	[14]
1-Year Feeding	Dog	Basis for Provisional ADI.	0.15 mg/kg/day	-	[14]
Subchronic Oral	Rat	Increased kidney weights, kidney dysfunction, hepatotoxicity.	2.5 mg/kg/day (systemic)	-	[14]
2-Generation Repro.	Rat	Reduced parental and offspring body weight gain.	12 mg/kg/day	40 mg/kg/day	[6]
Health Guideline	Value	Basis			Reference

| Provisional ADI (RfD) | 0.0015 mg/kg/day | Based on a 1-year dog study (NOEL 0.15 mg/kg) with a 100-fold safety factor. | | [14] |

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

- Genotoxicity: Extensive testing has shown that MCPA is unlikely to be genotoxic to humans. [\[6\]](#)
- Carcinogenicity: The International Agency for Research on Cancer (IARC) classifies chlorophenoxy herbicides as a group as "possibly carcinogenic to humans" (Group 2B). [\[12\]](#) However, lifetime feeding studies in rats and mice have not shown MCPA to be carcinogenic. [\[12\]](#)[\[16\]](#)
- Reproductive & Developmental Toxicity: MCPA is not considered a reproductive toxicant or a teratogen. [\[6\]](#) In developmental toxicity studies in rats and rabbits, no developmental effects were observed at the highest doses tested. [\[6\]](#) Maternal toxicity (e.g., reduced weight gain) was observed at higher doses. [\[6\]](#)

Experimental Methodologies

Toxicological evaluations rely on standardized protocols to ensure data reliability and reproducibility.

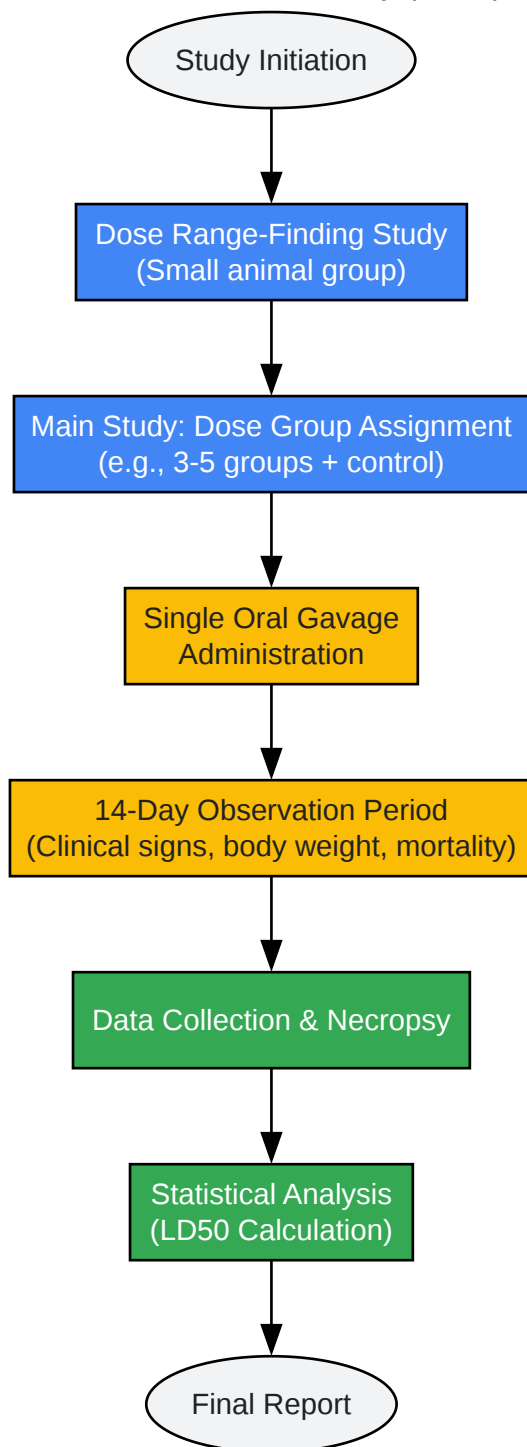
Protocol: Acute Oral Toxicity Study (LD50 Determination)

This study is designed to determine the median lethal dose (LD50) of a substance after a single oral administration. The protocol is typically based on OECD Test Guideline 420 (Acute Oral Toxicity – Fixed Dose Procedure) or similar methods.

- Objective: To determine the dose that is lethal to 50% of the test population.
- Species: Typically Wistar or Sprague-Dawley rats.
- Methodology:
 - Preliminary/Sighting Study: A small number of animals are dosed sequentially at fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg) to identify the dose range causing mortality.
 - Main Study: Based on the sighting study, groups of animals (e.g., 5 females) are dosed at a single level. The outcome (mortality or survival) determines the next step: if no mortality, a higher dose is used; if mortality, a lower dose is used.

- Administration: The test substance is administered by oral gavage. Animals are fasted prior to dosing.
- Observation Period: Animals are observed for clinical signs of toxicity and mortality for up to 14 days. Body weights are recorded periodically.
- Endpoint: The LD50 value is estimated based on the statistical analysis of mortality across the tested dose groups. A gross necropsy is performed on all animals at the end of the study.

Workflow for Acute Oral Toxicity (LD50) Study



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Figure 4: Generalized workflow for an LD50 determination study.

Protocol: 90-Day Subchronic Oral Toxicity Study

This study provides information on target organs and establishes a NOAEL for repeated exposure, typically following OECD Test Guideline 408.

- Objective: To identify target organs of toxicity and determine a NOAEL following repeated daily dosing for 90 days.
- Species: Typically rats and a non-rodent species (e.g., dogs).
- Methodology:
 - Dose Selection: At least three dose levels (low, mid, high) and a control group are used. The high dose is selected to induce toxic effects but not mortality, while the low dose aims to be a NOAEL.[\[17\]](#)
 - Administration: The test substance is administered daily, typically mixed in the diet or via oral gavage, for 90 consecutive days.
 - In-Life Observations: Daily clinical observations, weekly body weight and food consumption measurements.
 - Terminal Procedures: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. All animals undergo a full necropsy, and organs are weighed. A comprehensive set of tissues is collected for histopathological examination.
 - Endpoint: The NOAEL is determined as the highest dose at which no biologically significant adverse effects are observed.

Conclusion

The toxicological profile of **MCPA-isooctyl** is fundamentally linked to its rapid hydrolysis to MCPA acid. The parent ester is more toxic to aquatic organisms, but for mammalian systems, the toxicity of the acid form is paramount.[\[1\]\[18\]](#) MCPA demonstrates moderate acute toxicity, with the kidney and liver being the primary target organs upon repeated exposure. Critical species differences in renal excretion kinetics, particularly the slower clearance in dogs, are a key consideration in risk assessment.[\[3\]\[4\]](#) MCPA is not considered to be genotoxic, carcinogenic, or teratogenic based on current evidence.[\[6\]](#) The established ADI provides a regulatory threshold for safe human exposure. This guide provides the foundational data and

mechanistic understanding necessary for informed risk assessment and further research into this class of compounds.

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